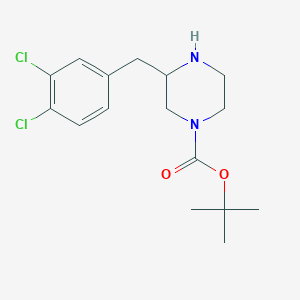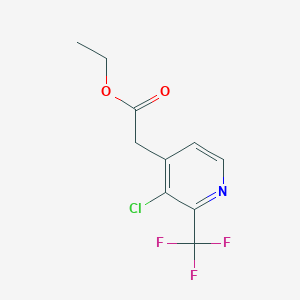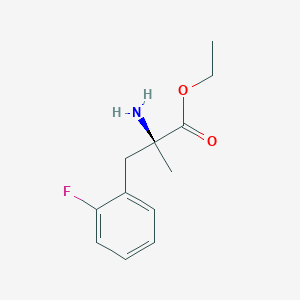
Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester is a fluorinated amino acid derivative. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often require a strong acid or base to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve the use of mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids. These esters are prepared by treating adipoyl and sebacoyl chlorides with o-fluorophenol, followed by aqueous workup to yield the desired esters .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Utilized in the study of enzyme-substrate interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism of action of Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester involves its interaction with various molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, altering their activity. The compound can also participate in metabolic pathways, where it may be incorporated into proteins or other biomolecules .
Comparison with Similar Compounds
- Alanine, 3-(O-chlorophenyl)-2-methyl, ethyl ester
- Alanine, 3-(O-bromophenyl)-2-methyl, ethyl ester
- Alanine, 3-(O-iodophenyl)-2-methyl, ethyl ester
Comparison:
- Uniqueness: The presence of the fluorine atom in Alanine, 3-(O-fluorophenyl)-2-methyl, ethyl ester imparts unique properties such as increased stability and bioavailability compared to its chloro, bromo, and iodo counterparts.
- Reactivity: Fluorinated compounds generally exhibit different reactivity patterns due to the strong electronegativity of fluorine, which can influence the compound’s behavior in chemical reactions .
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(2-fluorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-11(15)12(2,14)8-9-6-4-5-7-10(9)13/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
TTZVZDBWVPMEOL-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC=CC=C1F)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


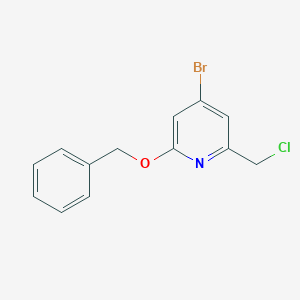
![2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B14859509.png)
![1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone](/img/structure/B14859511.png)
![2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone](/img/structure/B14859522.png)
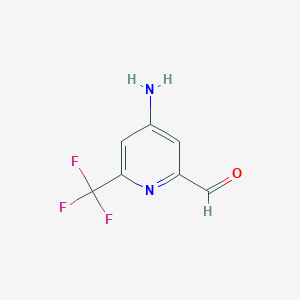

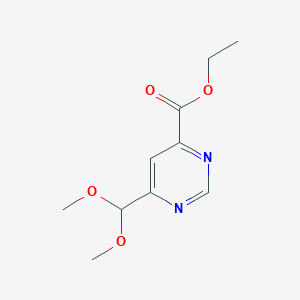
![6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole](/img/structure/B14859543.png)
![ethyl (2R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B14859548.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14859552.png)
![methyl (2E)-[(4-chlorophenyl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14859554.png)
